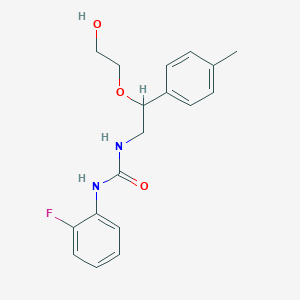
1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea" is a urea derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Urea derivatives have been synthesized and studied for their potential as inhibitors of various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of diseases like Alzheimer's . These compounds often contain aromatic groups and are linked by spacers that allow for conformational flexibility, which is crucial for their interaction with biological targets .
Synthesis Analysis
The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate under mild conditions. In the context of similar compounds, the synthesis can include multi-step processes such as nucleophilic and electrophilic substitutions, followed by oxidation steps . The synthesis aims to optimize the spacer length and the substitution pattern on the aromatic rings to achieve high inhibitory activities against target enzymes . The synthesis process is often followed by characterization using techniques like NMR, FT-IR, MS, and single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The structure-activity relationship (SAR) is often explored using single-crystal X-ray diffraction to determine the precise arrangement of atoms within the molecule . Additionally, computational methods like density functional theory (DFT) are employed to optimize the structure and compare it with experimental data. These studies help in understanding the conformational preferences of the molecule and its electronic properties, which are important for its interaction with biological targets .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety, along with other substituents such as aromatic rings, can lead to interactions with enzymes like AChE and BChE. These interactions are often studied using biochemical assays to evaluate the inhibitory activities of the compounds . The chemical reactivity is also influenced by the electronic properties of the molecule, which can be elucidated through the calculation of frontier molecular orbitals .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. The presence of substituents like fluorine can affect the lipophilicity and, consequently, the ability of the compound to cross biological membranes . The physical and chemical properties are typically characterized using various spectroscopic and analytical techniques .
科学的研究の応用
Synthesis and Chemical Characterization
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement provides a method for the synthesis of ureas from carboxylic acids, demonstrating an environmentally friendly and cost-effective approach for converting carboxylic acid to urea in one pot, with potential implications for the synthesis of compounds like "1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea" (Kishore Thalluri et al., 2014).
Applications in Materials Science
- Urea-doped ZnO films are explored as electron transport layers for high efficiency inverted polymer solar cells, where urea doping enhances exciton dissociation and charge extraction efficiency, suggesting potential applications for "1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea" in photovoltaic devices (Zongtao Wang et al., 2018).
Sensor Technology
- Heteroatom-containing organic fluorophores demonstrate aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, enabling their use as fluorescent pH sensors. This suggests potential for "1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea" derivatives in developing sensitive chemosensors for detecting acidic and basic organic vapors (Zhiyong Yang et al., 2013).
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-13-6-8-14(9-7-13)17(24-11-10-22)12-20-18(23)21-16-5-3-2-4-15(16)19/h2-9,17,22H,10-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNSKHEVBPCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

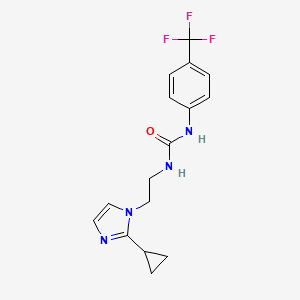
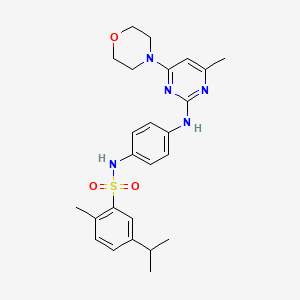
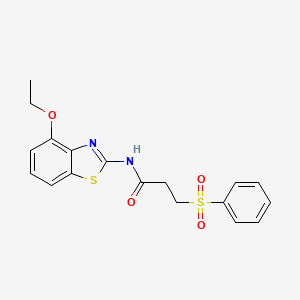

![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)
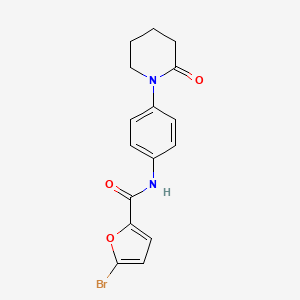
![3-{[2-(4-Fluorophenyl)pyrrolidin-1-yl]carbonyl}-5-isopropylisoxazole](/img/structure/B2545455.png)
![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2545456.png)
![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)
![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2545460.png)
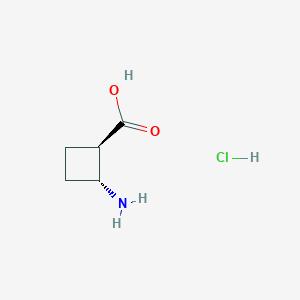

![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)